![molecular formula C11H17N B14508920 2,2,4,4-Tetramethylbicyclo[3.1.0]hexane-6-carbonitrile CAS No. 63261-38-1](/img/structure/B14508920.png)
2,2,4,4-Tetramethylbicyclo[3.1.0]hexane-6-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,4,4-Tetramethylbicyclo[310]hexane-6-carbonitrile is a bicyclic compound characterized by its unique structure, which includes a nitrile group attached to a highly strained bicyclo[310]hexane framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4-Tetramethylbicyclo[3.1.0]hexane-6-carbonitrile typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed using organic or iridium photoredox catalysts under blue LED irradiation . The reaction is highly diastereoselective, especially when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
While specific industrial production methods for 2,2,4,4-Tetramethylbicyclo[31The use of photoredox catalysts and efficient reaction conditions ensures high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2,2,4,4-Tetramethylbicyclo[3.1.0]hexane-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized under specific conditions to form corresponding amides or carboxylic acids.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The strained bicyclic structure allows for nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) and organolithium compounds (RLi) are effective in substitution reactions.
Major Products
Oxidation: Amides and carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,2,4,4-Tetramethylbicyclo[3.1.0]hexane-6-carbonitrile has several applications in scientific research:
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mecanismo De Acción
The mechanism of action of 2,2,4,4-Tetramethylbicyclo[3.1.0]hexane-6-carbonitrile involves its interaction with molecular targets through its nitrile group and strained bicyclic structure. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, while the strained bicyclic framework can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with various pathways.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[3.1.0]hexane: Similar structure but lacks the nitrile group.
2,2,4,4-Tetramethylbicyclo[3.1.0]hexane: Similar structure but without the nitrile group.
Cyclopropylamines: Share the strained ring structure but differ in functional groups.
Uniqueness
2,2,4,4-Tetramethylbicyclo[310]hexane-6-carbonitrile is unique due to the presence of both the nitrile group and the highly strained bicyclic framework
Propiedades
Número CAS |
63261-38-1 |
|---|---|
Fórmula molecular |
C11H17N |
Peso molecular |
163.26 g/mol |
Nombre IUPAC |
2,2,4,4-tetramethylbicyclo[3.1.0]hexane-6-carbonitrile |
InChI |
InChI=1S/C11H17N/c1-10(2)6-11(3,4)9-7(5-12)8(9)10/h7-9H,6H2,1-4H3 |
Clave InChI |
KPAPOVSEWXPZFU-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(C2C1C2C#N)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


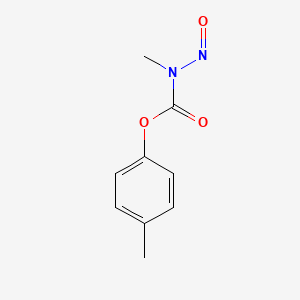
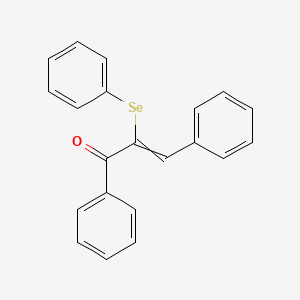
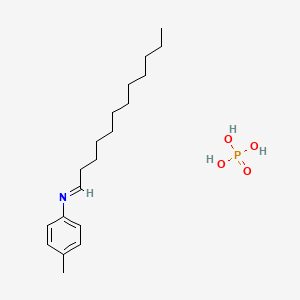

![N-(Propan-2-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B14508862.png)
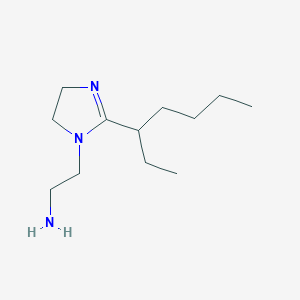
![[2,6-Dimethyl-4-(prop-2-yn-1-yl)phenyl]methanol](/img/structure/B14508871.png)
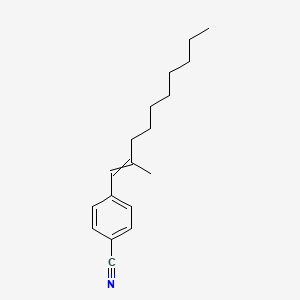
![2-[(4,5-Dimethyl-2H-pyrrol-2-ylidene)methyl]-1-methyl-1H-pyrrole](/img/structure/B14508880.png)
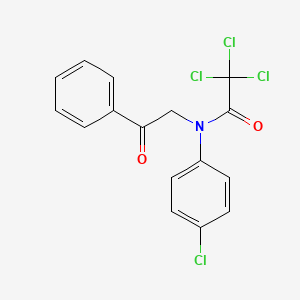
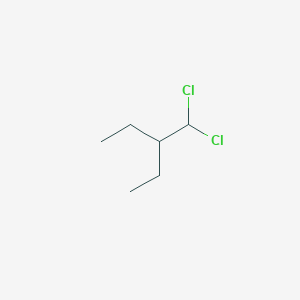
![2,2'-Disulfanediylbis{4-chloro-N-[2-(diethylamino)ethyl]benzamide}](/img/structure/B14508904.png)
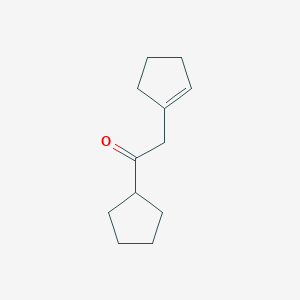
![N-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl]acetamide](/img/structure/B14508917.png)
